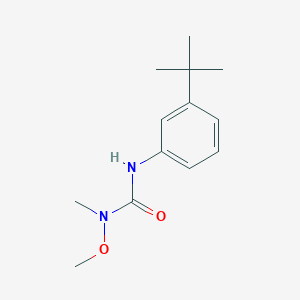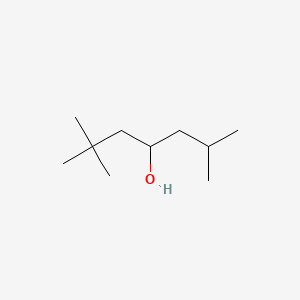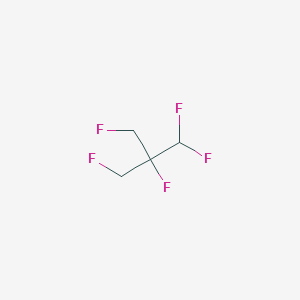
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is a chlorinated organic compound with a unique structure that includes both hydroxyl and ethyl groups attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a less chlorinated derivative.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetrachloro-4-ethylcyclohexanone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its possible use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethyl and hydroxyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the chlorination and hydroxyl group.
2,3,5,6-Tetrachloro-4-hydroxyphenylmethanol: Similar but with a different substitution pattern.
Uniqueness
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of chlorination, hydroxyl, and ethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65824-99-9 |
|---|---|
分子式 |
C8H6Cl4O2 |
分子量 |
275.9 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-8(14)6(11)3(9)5(13)4(10)7(8)12/h14H,2H2,1H3 |
InChIキー |
BOFUJDOVTIPKKQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




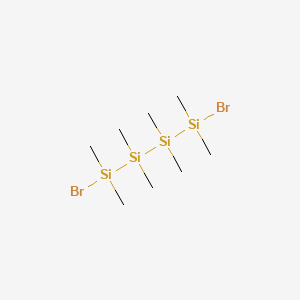
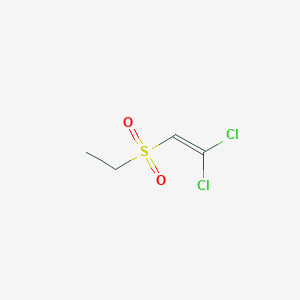
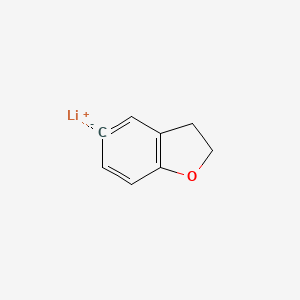

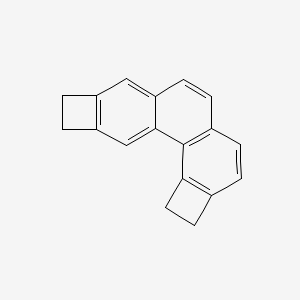
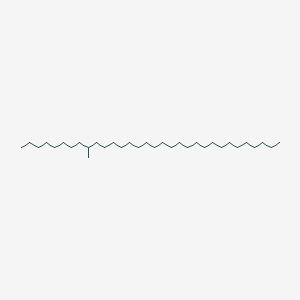

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
